molecular formula C8H15NO4 B1454643 Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate CAS No. 918637-04-4

Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate

Cat. No. B1454643
CAS RN: 918637-04-4
M. Wt: 189.21 g/mol
InChI Key: DXLHOALIYUOSRJ-UHFFFAOYSA-N
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Description

“Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” is an organic compound . It is a colorless to pale yellow liquid . It is insoluble in water at room temperature, but can be dissolved in many organic solvents .


Chemical Reactions Analysis

The propargyl group in “Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage .


Physical And Chemical Properties Analysis

“Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” is a colorless to pale yellow liquid . It is insoluble in water at room temperature, but can be dissolved in many organic solvents .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of pharmaceuticals due to its carbamate group, which is a key functional group in medicinal chemistry. Carbamates are known for their role in the development of drugs with various therapeutic effects, including antineoplastic, anticholinergic, and antimicrobial properties .

Material Science

In material science, the compound’s ability to form stable polymers makes it valuable for creating new materials with specific mechanical and chemical properties. Its potential for cross-linking can be exploited to enhance the durability and resilience of polymeric materials .

Catalysis

The prop-2-enyl group within the compound can act as a ligand in catalytic systems. It may be involved in the development of catalysts for organic synthesis reactions, such as polymerizations and oxidations, due to its potential to stabilize reactive intermediates .

Biological Studies

Carbamates are significant in biological studies, particularly as enzyme inhibitors. They can mimic the structure of natural substrates and thus, can be used to study enzyme kinetics and mechanisms. This compound could be a precursor for designing enzyme inhibitors for research purposes .

Agricultural Chemistry

In the field of agricultural chemistry, carbamates are commonly used as pesticides. The compound could be investigated for its efficacy as a pest control agent, potentially leading to the development of new, safer pesticides .

Environmental Chemistry

Due to its potential biodegradability, this compound might be researched for environmental applications, such as in the design of eco-friendly solvents or as a degradable building block in larger compounds that break down more easily in the environment .

Future Directions

The propargyl group in “Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate” can react with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage . This reaction is used in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of E. coli β-galactosidase . This suggests potential applications in the field of medicinal chemistry.

properties

IUPAC Name

prop-2-enyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-2-5-13-8(11)9-3-6-12-7-4-10/h2,10H,1,3-7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHOALIYUOSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734748
Record name Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918637-04-4
Record name Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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